molecular formula C13H11BrO2 B2460990 Ethyl 1-bromo-2-naphthoate CAS No. 773134-84-2

Ethyl 1-bromo-2-naphthoate

Cat. No.: B2460990
CAS No.: 773134-84-2
M. Wt: 279.133
InChI Key: TXDQMAGPAKABJU-UHFFFAOYSA-N
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Description

Ethyl 1-bromo-2-naphthoate is a chemical compound with the CAS Number 773134-84-2 . It has a molecular weight of 279.13 and its molecular formula is C13H11BrO2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core substituted with a bromine atom at the 1-position and an ethyl ester at the 2-position . The InChI Code for this compound is 1S/C13H11BrO2/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, bromo-naphthoates are generally reactive towards nucleophilic aromatic substitution reactions, given the presence of the electron-withdrawing bromine atom .


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a density of 1.4±0.1 g/cm3 . The boiling point is 363.4±15.0 °C at 760 mmHg , and the flash point is 173.6±20.4 °C . The compound has a LogP value of 4.31 , indicating its lipophilic nature.

Scientific Research Applications

1. Catalyzed Arylalkenylation in Organic Synthesis

Ethyl 1-bromo-2-naphthoate is used in Ni-catalyzed reductive arylalkenylation of alkynes, a process that contributes to the synthesis of polysubstituted naphthalenes. This method is notable for its base-free cyclization, yielding ethyl 2-naphthoates and 2-trifluoromethyl naphthalenes from simple starting materials with high functional group tolerance (Zeng et al., 2022).

2. Involvement in Organic Reaction Mechanisms

This compound is involved in reactions where its structural transformations are studied. For instance, reactions of ethyl 1, 3-dihydroxy-2-naphthoate with ammonia and aniline have been investigated, revealing insights into amide and anilide formation (Huang, 1958).

3. Electrochemical Applications

Research indicates that derivatives of this compound can be used as catalysts in electrochemical reactions. For instance, it's involved in the electrochemical reduction of oxygen to hydrogen peroxide, highlighting its potential in electrochemistry and catalysis (Calabrese et al., 1983).

4. Study of Reaction Intermediates

This compound is used in the study of reaction intermediates, like in the case of a coenzyme NADH model reaction. It helps in understanding complex organic reaction mechanisms, particularly in the context of hydride transfer and debromocyclopropanation (Fang et al., 2006).

5. In Synthesis of Other Chemical Compounds

The compound is used in the synthesis of various chemical entities, such as in the preparation of alpha-hydroxyalkyl allenic esters, followed by their cyclization to ethyl 2-naphthoate derivatives. This demonstrates its role as a precursor in synthesizing structurally diverse compounds (Park & Lee, 2008).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with Ethyl 1-bromo-2-naphthoate are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

ethyl 1-bromonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDQMAGPAKABJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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